3-Tropanylindole-3-carboxylate monohydrochloride
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Overview
Description
Preparation Methods
The synthesis of 3-Tropanylindole-3-carboxylate monohydrochloride involves several steps. One common synthetic route includes the esterification of 1H-Indole-3-carboxylic acid with 3-endo-8-methyl-8-azabicyclo[3.2.1]oct-3-yl alcohol under acidic conditions to form the ester. This is followed by the addition of hydrochloric acid to obtain the monohydrochloride salt . Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-Tropanylindole-3-carboxylate monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the indole ring or the tropanyl moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide
Scientific Research Applications
3-Tropanylindole-3-carboxylate monohydrochloride has a wide range of scientific research applications:
Medicine: Its primary application is in the treatment of chemotherapy-induced nausea and vomiting.
Industry: The compound is used in the pharmaceutical industry for the development of antiemetic drugs.
Mechanism of Action
3-Tropanylindole-3-carboxylate monohydrochloride exerts its effects by selectively antagonizing the 5-HT3 serotonin receptors. These receptors are located in the central and peripheral nervous systems and play a crucial role in the emetic response. By blocking these receptors, the compound prevents the binding of serotonin, thereby inhibiting the vomiting reflex . The molecular targets include the 5-HT3 receptors, and the pathways involved are primarily related to the serotonin signaling pathway .
Comparison with Similar Compounds
3-Tropanylindole-3-carboxylate monohydrochloride is unique due to its high selectivity for the 5-HT3 receptors. Similar compounds include:
Granisetron: Another 5-HT3 receptor antagonist used for similar antiemetic purposes.
Ondansetron: Widely used in clinical settings for the prevention of nausea and vomiting.
Dolasetron: Another selective 5-HT3 receptor antagonist with similar applications. Compared to these compounds, this compound has a distinct chemical structure that contributes to its unique pharmacological profile.
Properties
Molecular Formula |
C17H21ClN2O2 |
---|---|
Molecular Weight |
320.8 g/mol |
IUPAC Name |
[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3H-indole-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C17H20N2O2.ClH/c1-19-11-6-7-12(19)9-13(8-11)21-17(20)15-10-18-16-5-3-2-4-14(15)16;/h2-5,10-13,15H,6-9H2,1H3;1H/t11-,12+,13?,15?; |
InChI Key |
ZAOQBEAHJFSJLY-NBVCILBMSA-N |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C3C=NC4=CC=CC=C34.Cl |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C3C=NC4=CC=CC=C34.Cl |
Origin of Product |
United States |
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